Cas no 2228071-39-2 ((2S)-2-(1-ethoxyethyl)oxirane)
(2S)-2-(1-ethoxyethyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-(1-ethoxyethyl)oxirane
- 2228071-39-2
- EN300-1777582
-
- Inchi: 1S/C6H12O2/c1-3-7-5(2)6-4-8-6/h5-6H,3-4H2,1-2H3/t5?,6-/m0/s1
- InChI Key: IACDNSUSWONFSG-GDVGLLTNSA-N
- SMILES: O1C[C@H]1C(C)OCC
Computed Properties
- Exact Mass: 116.083729621g/mol
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 21.8Ų
(2S)-2-(1-ethoxyethyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777582-0.05g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 0.05g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1777582-0.1g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 0.1g |
$1508.0 | 2023-09-20 | ||
| Enamine | EN300-1777582-0.25g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 0.25g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1777582-0.5g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 0.5g |
$1646.0 | 2023-09-20 | ||
| Enamine | EN300-1777582-1.0g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 1g |
$1714.0 | 2023-06-02 | ||
| Enamine | EN300-1777582-2.5g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 2.5g |
$3362.0 | 2023-09-20 | ||
| Enamine | EN300-1777582-5.0g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 5g |
$4972.0 | 2023-06-02 | ||
| Enamine | EN300-1777582-10.0g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 10g |
$7373.0 | 2023-06-02 | ||
| Enamine | EN300-1777582-1g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 1g |
$1714.0 | 2023-09-20 | ||
| Enamine | EN300-1777582-5g |
(2S)-2-(1-ethoxyethyl)oxirane |
2228071-39-2 | 5g |
$4972.0 | 2023-09-20 |
(2S)-2-(1-ethoxyethyl)oxirane Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (2S)-2-(1-ethoxyethyl)oxirane
(2S)-2-(1-Ethoxyethyl)oxirane (CAS No. 2228071-39-2)
(2S)-2-(1-Ethoxyethyl)oxirane, also known by its CAS number 2228071-39-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of oxirane, commonly known as ethylene oxide, with a specific stereochemistry at the second carbon atom. The presence of the ethoxyethyl group introduces unique chemical properties, making it a valuable molecule for various applications.
The structure of (2S)-configuration in this compound plays a crucial role in its reactivity and functionality. Recent studies have highlighted its potential as a building block in the synthesis of advanced polymers and biodegradable materials. For instance, researchers have explored its use in creating polyurethanes with enhanced mechanical properties, which could find applications in biomedical devices and sustainable packaging solutions.
In terms of synthesis, (2S)-configuration compounds are often challenging to produce due to the need for precise stereocontrol. However, advancements in asymmetric catalysis have enabled more efficient methods for synthesizing this compound. Techniques such as enantioselective epoxidation and organocatalytic approaches have been employed to achieve high enantiomeric excess, which is critical for applications requiring specific stereochemical properties.
The chemical stability and reactivity of (1-ethoxyethyl)oxirane make it an attractive candidate for use in various industrial processes. Its ability to undergo ring-opening reactions under controlled conditions has been leveraged in the development of novel adhesives and coatings. Recent research has also focused on its potential as a precursor for bio-based materials, aligning with the growing demand for environmentally friendly products.
From an environmental standpoint, the biodegradability of (1-ethoxyethyl)oxirane derivatives has been a topic of interest. Studies indicate that certain formulations derived from this compound exhibit favorable biodegradation profiles, making them suitable for use in agricultural and horticultural applications. This aligns with global efforts to reduce plastic waste and promote sustainable practices.
In conclusion, (2S)-configuration compounds like (1-ethoxyethyl)oxirane continue to be a focal point in chemical research due to their versatility and potential for innovation across multiple industries. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical technologies.
2228071-39-2 ((2S)-2-(1-ethoxyethyl)oxirane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)